molecular formula C13H18O3 B14278693 Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- CAS No. 169104-23-8

Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)-

Cat. No.: B14278693
CAS No.: 169104-23-8
M. Wt: 222.28 g/mol
InChI Key: XQSDGZJPMXZJSW-NSHDSACASA-N
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Description

Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- is an organic compound with a complex structure It is an ester derivative of propanoic acid, featuring a phenylmethoxy group and a 1-methylethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- typically involves esterification reactions. One common method is the reaction between propanoic acid and an alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Solvent: Anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions include alcohols, acids, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The phenylmethoxy group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-methyl-, 1-methylethyl ester
  • 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester

Uniqueness

Propanoic acid, 2-(phenylmethoxy)-, 1-methylethyl ester, (2S)- is unique due to its specific ester and phenylmethoxy groups, which confer distinct chemical properties and potential applications. Its stereochemistry (2S) also adds to its uniqueness, influencing its reactivity and interactions.

Properties

CAS No.

169104-23-8

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

propan-2-yl (2S)-2-phenylmethoxypropanoate

InChI

InChI=1S/C13H18O3/c1-10(2)16-13(14)11(3)15-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3/t11-/m0/s1

InChI Key

XQSDGZJPMXZJSW-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)OCC1=CC=CC=C1

Canonical SMILES

CC(C)OC(=O)C(C)OCC1=CC=CC=C1

Origin of Product

United States

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